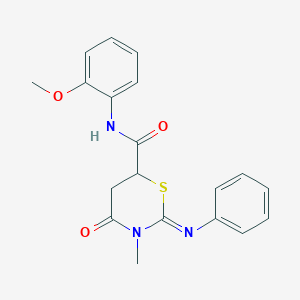
(2Z)-N-(2-methoxyphenyl)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-N-(2-méthoxyphényl)-3-méthyl-4-oxo-2-(phénylimino)-1,3-thiazinane-6-carboxamide est un composé organique synthétique qui appartient à la classe des dérivés de thiazinane.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (2Z)-N-(2-méthoxyphényl)-3-méthyl-4-oxo-2-(phénylimino)-1,3-thiazinane-6-carboxamide implique généralement des réactions organiques en plusieurs étapes. Les matières premières peuvent inclure la 2-méthoxyaniline, l’isothiocyanate de méthyle et d’autres réactifs. Les conditions réactionnelles nécessitent souvent des températures spécifiques, des solvants et des catalyseurs pour obtenir le produit souhaité.
Méthodes de production industrielle
Dans un environnement industriel, la production de ce composé impliquerait l’adaptation des méthodes de synthèse en laboratoire. Cela pourrait inclure l’optimisation des conditions réactionnelles, l’utilisation de réacteurs à écoulement continu et la garantie de la pureté et du rendement du produit final grâce à diverses techniques de purification telles que la cristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
(2Z)-N-(2-méthoxyphényl)-3-méthyl-4-oxo-2-(phénylimino)-1,3-thiazinane-6-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions peuvent inclure des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium, et divers nucléophiles ou électrophiles. Les conditions réactionnelles telles que la température, le pH et le choix du solvant jouent un rôle crucial dans la détermination du résultat de ces réactions.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut conduire à des amines ou des alcools.
Applications de la recherche scientifique
Chimie
En chimie, (2Z)-N-(2-méthoxyphényl)-3-méthyl-4-oxo-2-(phénylimino)-1,3-thiazinane-6-carboxamide peut être utilisé comme élément constitutif pour synthétiser des molécules plus complexes. Sa structure unique permet diverses modifications, ce qui la rend précieuse en chimie organique synthétique.
Biologie
En recherche biologique, ce composé peut être étudié pour ses activités biologiques potentielles, telles que ses propriétés antimicrobiennes, antifongiques ou anticancéreuses. Les chercheurs pourraient étudier ses interactions avec des cibles biologiques et ses effets sur les processus cellulaires.
Médecine
Dans le domaine de la médecine, (2Z)-N-(2-méthoxyphényl)-3-méthyl-4-oxo-2-(phénylimino)-1,3-thiazinane-6-carboxamide pourrait être exploré comme un candidat médicament potentiel. Ses propriétés pharmacologiques, telles que sa biodisponibilité, sa toxicité et son efficacité, seraient évaluées par des études précliniques et cliniques.
Industrie
Dans des applications industrielles, ce composé peut être utilisé dans le développement de nouveaux matériaux, tels que des polymères ou des revêtements, en raison de ses propriétés chimiques uniques. Il pourrait également servir d’intermédiaire dans la synthèse d’autres composés précieux.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2Z)-N-(2-methoxyphenyl)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound might be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers could investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In the field of medicine, this compound could be explored as a potential drug candidate. Its pharmacological properties, such as bioavailability, toxicity, and efficacy, would be evaluated through preclinical and clinical studies.
Industry
In industrial applications, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also serve as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
Le mécanisme d’action de (2Z)-N-(2-méthoxyphényl)-3-méthyl-4-oxo-2-(phénylimino)-1,3-thiazinane-6-carboxamide dépendrait de ses interactions spécifiques avec des cibles moléculaires. Ces cibles peuvent inclure des enzymes, des récepteurs ou d’autres protéines impliquées dans diverses voies biologiques. La compréhension des mécanismes moléculaires nécessiterait des études détaillées utilisant des techniques telles que l’arrimage moléculaire, la spectroscopie et les essais biochimiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires à (2Z)-N-(2-méthoxyphényl)-3-méthyl-4-oxo-2-(phénylimino)-1,3-thiazinane-6-carboxamide pourraient inclure d’autres dérivés de thiazinane ou des composés ayant des groupes fonctionnels similaires. Des exemples pourraient être :
- N-(2-méthoxyphényl)-3-méthyl-4-oxo-2-(phénylimino)-1,3-thiazinane-6-carboxamide
- N-(2-méthoxyphényl)-3-méthyl-4-oxo-2-(phénylimino)-1,3-thiazinane-6-carboxamide
Unicité
L’unicité de (2Z)-N-(2-méthoxyphényl)-3-méthyl-4-oxo-2-(phénylimino)-1,3-thiazinane-6-carboxamide réside dans sa structure spécifique, qui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C19H19N3O3S |
|---|---|
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
N-(2-methoxyphenyl)-3-methyl-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C19H19N3O3S/c1-22-17(23)12-16(26-19(22)20-13-8-4-3-5-9-13)18(24)21-14-10-6-7-11-15(14)25-2/h3-11,16H,12H2,1-2H3,(H,21,24) |
Clé InChI |
JVAQIAQIQWNLJX-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)CC(SC1=NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-({1-[4-(Adamantan-1-YL)phenyl]-2,5-dimethyl-1H-pyrrol-3-YL}methylidene)imidazolidine-2,4-dione](/img/structure/B11630479.png)
![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-[(thiophen-2-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B11630484.png)
![3,6-diamino-N-(4-chlorophenyl)-5-cyano-4-[4-(propan-2-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11630493.png)
![Ethyl 6-chloro-4-[(4-hydroxyphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11630497.png)
![methyl 2-[3-hydroxy-5-(4-methoxyphenyl)-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11630505.png)
![5-(4-tert-butylphenyl)-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11630513.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide](/img/structure/B11630522.png)
![Prop-2-en-1-yl 5-cyano-4-(furan-2-yl)-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11630524.png)
![1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(naphthalen-2-ylsulfonyl)piperazine](/img/structure/B11630535.png)
![Ethyl 5-{[(pentafluorophenoxy)acetyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11630539.png)
![(5Z)-3-allyl-5-{[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11630543.png)
![N-(2,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11630544.png)
![Prop-2-en-1-yl 5-cyano-6-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11630564.png)
![(5Z)-5-[4-(benzyloxy)-3-bromobenzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11630568.png)
